[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine
CAS No.: 933716-41-7
Cat. No.: VC2971169
Molecular Formula: C3H5BrN4
Molecular Weight: 177 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933716-41-7 |
|---|---|
| Molecular Formula | C3H5BrN4 |
| Molecular Weight | 177 g/mol |
| IUPAC Name | (3-bromo-1H-1,2,4-triazol-5-yl)methanamine |
| Standard InChI | InChI=1S/C3H5BrN4/c4-3-6-2(1-5)7-8-3/h1,5H2,(H,6,7,8) |
| Standard InChI Key | PZOVWMAJFNVDFJ-UHFFFAOYSA-N |
| SMILES | C(C1=NC(=NN1)Br)N |
| Canonical SMILES | C(C1=NC(=NN1)Br)N |
Introduction
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine: A Comprehensive Overview
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine (CAS No. 933716-41-7) is a triazole derivative featuring a bromine substituent at the 5-position and a methylamine group at the 3-position. This compound belongs to the triazole class of heterocyclic amines, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. Below is a detailed analysis of its properties, synthesis, and research implications.
Key Synthetic Strategies
-
Halogenation and Amination:
-
Bromination of triazole precursors (e.g., 1,2,4-triazole-3-methylamine) using reagents like tribromooxyphosphorus (PBr₃) or N-bromosuccinimide (NBS).
-
Subsequent amination via condensation reactions.
-
-
Protection-Deprotection Methods:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | PBr₃, DMF, RT | 5-Bromo-triazole intermediate |
| 2 | Amination | Methylamine, base (e.g., K₂CO₃) | Methylamine-substituted triazole |
Note: Exact conditions may vary based on precursor availability.
Applications and Research Findings
The compound’s structural features make it valuable for diverse applications:
Pharmaceutical Intermediates
-
Antimicrobial Agents: Triazole derivatives are known for inhibiting fungal ergosterol synthesis (e.g., fluconazole). The bromine atom may enhance binding affinity to microbial targets .
-
Anticancer Potential: Triazoles often induce apoptosis in cancer cells. While direct studies on this compound are sparse, analogous 5-bromo-triazoles show cytotoxicity in pancreatic cancer models (IC₅₀ ~50 µM).
Materials Science
-
Coordination Chemistry: The amine group can act as a ligand for metal ions, enabling applications in catalysis or sensor development.
-
Polymer Modification: Incorporation into polymers for enhanced thermal or electrical properties.
Agricultural Use
-
Fungicides: Derivatives with bromine and amine groups may inhibit fungal growth in crops.
Research Challenges and Future Directions
Despite its potential, challenges remain:
| Challenge | Solution Pathway |
|---|---|
| Synthetic Yield | Optimize bromination/amination conditions |
| Selectivity | Use directed ortho-metallation (DoM) strategies |
| Biological Data Gaps | Conduct in vivo toxicity and efficacy studies |
Comparison with Related Compounds
The table below highlights structural and functional differences:
| Compound | Bromine Position | Substituent (Position 3) | Key Application |
|---|---|---|---|
| [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine | 5 | Methylamine | Pharmaceutical intermediates |
| 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine | 5 | Methyl | Antimicrobial agents |
| 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine | 5 | 3-Methylbut-2-en-1-yl | Anticancer research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume